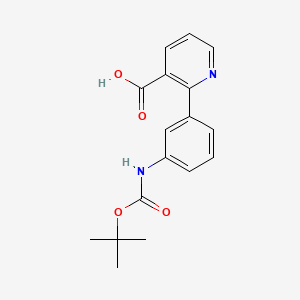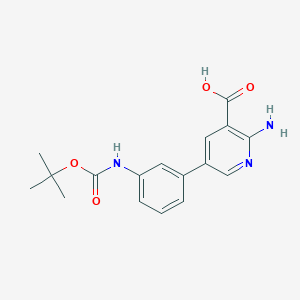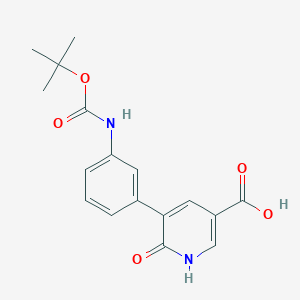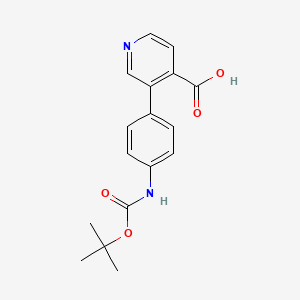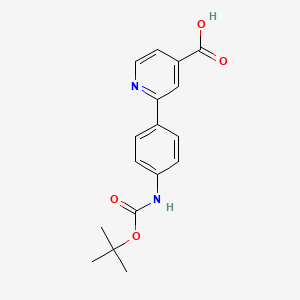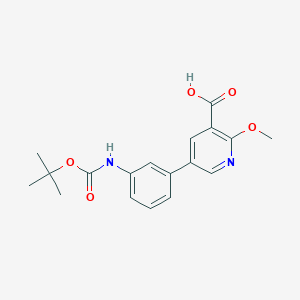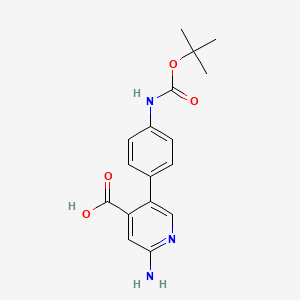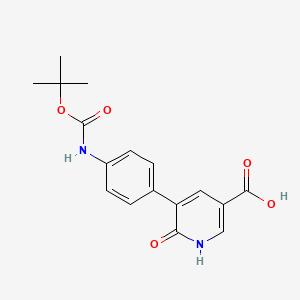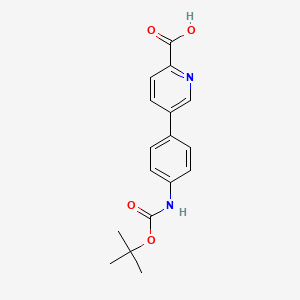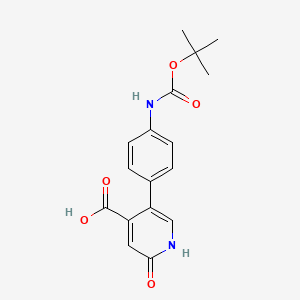
5-(4-BOC-Aminophenyl)-2-hydroxyisonicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-BOC-Aminophenyl)-2-hydroxyisonicotinic acid (5-BOC-Aminophenyl-2-HIN) is an organic compound that has been widely used in various scientific research applications. 5-BOC-Aminophenyl-2-HIN is a derivative of isonicotinic acid, an important component of the vitamin B3 family, and contains an amino group and a BOC (t-butyloxycarbonyl) group. 5-BOC-Aminophenyl-2-HIN is widely used in biochemistry, molecular biology, and pharmacology due to its unique properties.
Wissenschaftliche Forschungsanwendungen
5-BOC-Aminophenyl-2-HIN is a versatile compound that has been used in a variety of scientific research applications. It has been used to study the structure and function of proteins, as a substrate for enzyme assays, as a ligand for binding studies, and as a substrate for biochemical reactions. In addition, 5-BOC-Aminophenyl-2-HIN has been used to study the pharmacology of drugs, as well as for the development of new drugs.
Wirkmechanismus
The mechanism of action of 5-BOC-Aminophenyl-2-HIN is not fully understood. However, it is believed that the BOC group of the molecule interacts with the target protein, thereby altering the protein’s structure and/or function. The amino group of the molecule is believed to interact with the target protein’s active site, thus influencing the enzyme’s activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BOC-Aminophenyl-2-HIN are not fully understood. However, it has been shown to have an inhibitory effect on the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS). In addition, it has been shown to have an antioxidant effect and to inhibit the release of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
5-BOC-Aminophenyl-2-HIN has several advantages for lab experiments. It is easy to synthesize, and it is available in a high purity grade (95%). In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 5-BOC-Aminophenyl-2-HIN is a potent inhibitor of certain enzymes, and thus should be used with caution in laboratory experiments.
Zukünftige Richtungen
The potential applications of 5-BOC-Aminophenyl-2-HIN are numerous. It could be used to develop new drugs for the treatment of various diseases, such as cancer and inflammation. In addition, it could be used to study the structure and function of proteins, as well as to develop new enzyme assays. Finally, it could be used to study the pharmacology of drugs, as well as to develop new drug delivery systems.
Synthesemethoden
The synthesis of 5-BOC-Aminophenyl-2-HIN can be done using a variety of methods. One method involves the reaction of 4-bromo-2-hydroxyisonicotinic acid with t-butyloxycarbonyl chloride in the presence of an acid catalyst such as p-toluenesulfonic acid. This reaction yields 5-BOC-Aminophenyl-2-HIN as the main product, with minor amounts of byproducts. The reaction is generally conducted at room temperature and is usually complete within a few hours.
Eigenschaften
IUPAC Name |
5-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-17(2,3)24-16(23)19-11-6-4-10(5-7-11)13-9-18-14(20)8-12(13)15(21)22/h4-9H,1-3H3,(H,18,20)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUHFLJLTGPJSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

